N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide is a synthetic organic compound characterized by a pyrazole ring with specific substitutions, including a benzyl group and a chloroacetamide moiety. This compound, with the molecular formula , is noted for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. It is classified under pyrazole derivatives, which are known for their diverse pharmacological properties.
The synthesis of N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide typically involves the reaction of 1-benzyl-3,5-dimethylpyrazole with chloroacetyl chloride. This reaction is conducted in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The process is carried out in an inert organic solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.
The molecular structure of N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide features:
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide participates in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide is linked to its potential biological activities, particularly its antiproliferative effects observed in cancer cell lines. Research indicates that compounds related to this structure can modulate autophagy and affect mTORC1 signaling pathways.
Studies suggest that this compound may:
While specific physical properties such as melting point and boiling point are not extensively documented, compounds of similar structure typically exhibit moderate solubility in organic solvents due to their lipophilic nature.
Key chemical properties include:
N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide has several scientific applications:
Autophagy, a lysosome-dependent degradation pathway, sustains pancreatic ductal adenocarcinoma (PDAC) cell survival under metabolic stress (e.g., hypoxia, nutrient deprivation). This process enables PDAC cells to recycle damaged organelles and macromolecules, providing energy substrates that support tumor growth and chemotherapy resistance. The dense fibrotic stroma characteristic of PDAC microenvironment exacerbates nutrient deprivation, making autophagy pathways critical therapeutic targets [1].
The mechanistic target of rapamycin complex 1 (mTORC1) acts as a central regulator of autophagy by integrating signals from growth factors, nutrients, and cellular energy status. Under nutrient-rich conditions, active mTORC1 phosphorylates ULK1 and ATG13, suppressing autophagosome initiation. In PDAC, constitutive mTORC1 signaling paradoxically coexists with elevated autophagy flux, creating a dual dependency that can be exploited therapeutically. Inhibiting mTORC1 disrupts this balance, forcing cancer cells toward apoptotic cell death through unresolved metabolic stress [1].
Current mTORC1 inhibitors (e.g., rapalogs) exhibit limited efficacy due to feedback loops and poor pharmacokinetics. Novel small molecules targeting upstream regulators or parallel autophagy nodes are needed to overcome these limitations. Compounds with chloroacetamide moieties show promise due to their electrophilic reactivity, enabling covalent interactions with cysteine residues in mTORC1 pathway proteins. This mechanism offers sustained pathway suppression, addressing limitations of reversible ATP-competitive inhibitors [1] [8].
Chemical Profile of N-[(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-yl)Methyl]-2-Chloroacetamide
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1